N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
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Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide, also known as ML240, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Dopamine D(4) Receptor Studies
One area of research has focused on compounds structurally similar to N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide for their potential interaction with dopamine D(4) receptors. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) has been identified as a potent and selective ligand for dopamine D(4) receptors. This compound was used as a probe to determine the dopamine D(4) receptor density in rat striatum, showcasing its utility in neuropharmacological research to understand receptor distributions and functions (Colabufo et al., 2001).
Molecular Structure Studies
Research on the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted to understand the influence of intermolecular interactions on molecular geometry. This research provides insights into how such structural characteristics can affect the physical and chemical properties of similar compounds, which is crucial for designing drugs with desired biological activities (Karabulut et al., 2014).
Structure-Affinity Relationship Studies
Further studies have explored the structure-affinity relationships of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, investigating the impact of structural modifications on their affinity and selectivity towards dopamine D(4) receptors. Such studies aid in the rational design of receptor-specific ligands, which could lead to the development of therapeutic agents for neurological disorders (Perrone et al., 2000).
Adsorption and Degradation Studies
Graphene oxide has been studied as an effective adsorbent for the removal of environmental pollutants, including chlorophenol-based compounds. Research into the adsorption mechanism and dynamic behavior of graphene oxide provides valuable insights into the environmental applications of similar compounds for water purification and pollution control (Wei et al., 2019).
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-24-17-4-2-3-13(11-17)18(21)20(15-7-5-14(19)6-8-15)16-9-10-25(22,23)12-16/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZGBYBTQQIJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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